molecular formula C23H22N6O2 B2604695 (4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone CAS No. 1207044-85-6

(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone

Cat. No. B2604695
CAS RN: 1207044-85-6
M. Wt: 414.469
InChI Key: GIYHMDJQLYLWLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of this compound is C20H17F3N4O2. The structure is complex, with multiple ring structures including a furan ring and a pyridazine ring, along with a piperazine moiety and a phenyl ring.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 402.377. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the available resources.

Scientific Research Applications

  • Heterocyclic Replacement in Histamine H3 Receptor Antagonists : Swanson et al. (2009) synthesized small molecules with heterocyclic cores, including furan, showing affinity for the human histamine H3 receptor. These molecules are potentially useful for treating disorders related to the central nervous system (Swanson et al., 2009).

  • Synthesis of Pyrazolo[5,1‐c]triazines and Pyrazolo[1,5‐a]pyrimidines : Abdelhamid et al. (2012) reported the synthesis of naphtho-furan-based pyrazole derivatives, showcasing the versatility of such structures in chemical synthesis (Abdelhamid et al., 2012).

  • Novel Pyrazoline Derivatives as Anti-inflammatory and Antibacterial Agents : Ravula et al. (2016) synthesized novel pyrazoline derivatives, including furan-based compounds, and evaluated their anti-inflammatory and antibacterial properties (Ravula et al., 2016).

  • Potential Antipsychotic Agents : Raviña et al. (2000) explored butyrophenones with furan and piperazine elements, investigating their potential as antipsychotic drugs due to their affinity for dopamine and serotonin receptors (Raviña et al., 2000).

  • Antidepressant and Antianxiety Activities : Kumar et al. (2017) synthesized piperazine compounds with furan and oxazole elements, demonstrating their antidepressant and antianxiety effects in animal models (Kumar et al., 2017).

  • Antimicrobial Activity of Pyrazole Derivatives : Kumar et al. (2012) developed pyrazole compounds, noting their antimicrobial effectiveness, with certain derivatives showing high activity (Kumar et al., 2012).

  • X-ray Structure Characterisation of Pyrazole Carboxamide Derivatives : Lv et al. (2013) focused on the synthesis and structural analysis of pyrazole carboxamide derivatives containing piperazine, highlighting the significance of structural characterization in drug development (Lv et al., 2013).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. As it is intended for research use only, it may be used in various biochemical and pharmacological studies.

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s important to handle all research chemicals with appropriate safety precautions. For example, one related compound, Furan-2-yl(piperazin-1-yl)methanone hydrochloride, has hazard statements H315-H319 .

properties

IUPAC Name

[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2/c1-27-20(16-19(26-27)17-6-3-2-4-7-17)23(30)29-13-11-28(12-14-29)22-10-9-18(24-25-22)21-8-5-15-31-21/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYHMDJQLYLWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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